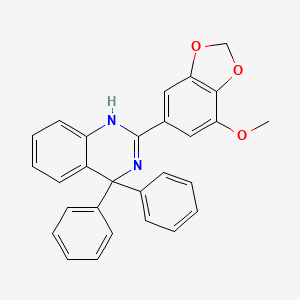
2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This particular compound features a unique structure with a methoxy-substituted benzodioxole ring and a diphenyl-dihydroquinazoline core, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-1,3-benzodioxole with diphenylamine under acidic conditions, followed by cyclization to form the dihydroquinazoline core. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinazoline core, converting it to its fully reduced form.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully reduced quinazoline derivatives.
Substitution: Halogenated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Untersucht auf seine Antikrebs- und Antiviraleigenschaften.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. In der pharmazeutischen Chemie ist es bekannt, dass es bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmt, wodurch deren Aktivität blockiert wird. Die Struktur der Verbindung ermöglicht es ihr, in das aktive Zentrum des Enzyms zu passen und so die Substratbindung und die anschließende katalytische Aktivität zu verhindern. Diese Hemmung kann zur Unterdrückung des Wachstums von Krebszellen oder zur Hemmung der Virusreplikation führen.
Ähnliche Verbindungen:
4-Amino-1,5-dimethyl-2-phenylpyrazol: Bekannt für seine biologischen Eigenschaften und synthetische Flexibilität.
2-(7-Methoxy-1,3-benzodioxol-5-yl)ethanol: Teilt sich den Benzodioxolring, unterscheidet sich aber in der Kernstruktur.
Einzigartigkeit: this compound ist aufgrund seiner Kombination aus einem methoxysubstituierten Benzodioxolring und einem Diphenyl-Dihydroquinazolin-Kern einzigartig. Diese einzigartige Struktur trägt zu seinen vielfältigen biologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung für die Forschung in der pharmazeutischen Chemie.
Wirkmechanismus
The mechanism of action of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell growth or the inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1,5-dimethyl-2-phenylpyrazole: Known for its biological properties and synthetic flexibility.
2-(7-Methoxy-1,3-benzodioxol-5-yl)ethanol: Shares the benzodioxole ring but differs in the core structure.
Uniqueness: 2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is unique due to its combination of a methoxy-substituted benzodioxole ring and a diphenyl-dihydroquinazoline core. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in medicinal chemistry.
Eigenschaften
Molekularformel |
C28H22N2O3 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-1H-quinazoline |
InChI |
InChI=1S/C28H22N2O3/c1-31-24-16-19(17-25-26(24)33-18-32-25)27-29-23-15-9-8-14-22(23)28(30-27,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17H,18H2,1H3,(H,29,30) |
InChI-Schlüssel |
UASRGSVFIUAEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C3=NC(C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036001.png)
![2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11036007.png)

![8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036026.png)
![N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11036028.png)
![2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11036034.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11036043.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11036047.png)
![N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11036053.png)
![ethyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11036060.png)
![2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11036074.png)
![1-[N'-(5-chloro-2-methylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11036080.png)
![(1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036081.png)
